2-[(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide features a benzothiazole core substituted with a methyl group at position 6, linked via a carbamoylmethyl group to a thiazole ring. A sulfanyl bridge connects this to an acetamide moiety bearing a 4-methylphenyl substituent.
Key structural attributes include:
- Benzothiazole backbone: Enhances planarity and π-π stacking interactions.
- Methyl groups: At the 6-position of benzothiazole and 4-position of phenyl, improving lipophilicity and membrane permeability.
- Sulfanyl linkage: May facilitate hydrogen bonding or redox interactions.
Synthetic routes typically involve coupling benzothiazole amines with thiazole intermediates using carbodiimide-based reagents (e.g., EDC) and catalysts like DMAP .
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-13-3-6-15(7-4-13)23-20(28)12-30-22-24-16(11-29-22)10-19(27)26-21-25-17-8-5-14(2)9-18(17)31-21/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKAPIVLWWVTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzothiazole moiety : Known for its diverse biological activities including antitumor and antimicrobial properties.
- Thiazole ring : Often associated with various pharmacological effects.
- Acetamide group : Contributes to the compound's solubility and bioavailability.
Molecular Formula
The molecular formula is , indicating a complex structure with multiple functional groups that may interact with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The benzothiazole and thiazole rings can interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anticancer agents.
- DNA Binding : The compound may bind to DNA or proteins, affecting gene expression and cellular pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including Mycobacterium tuberculosis.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit broad-spectrum antitumor activity. A study highlighted that compounds similar to the target compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.35 to 2.18 μM for selected derivatives .
Antimicrobial Activity
A recent investigation into related compounds found promising results against Mycobacterium tuberculosis, with certain derivatives showing low IC90 values (3.73 to 4.00 μM), indicating strong potential as anti-tubercular agents . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxicity Profile
In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A series of benzothiazole derivatives were synthesized and tested for their antitumor efficacy. Among them, compounds structurally similar to our target showed significant inhibition of tumor cell proliferation in vitro, suggesting that modifications on the benzothiazole ring can enhance biological activity.
Case Study 2: Antimicrobial Screening
In a high-throughput screening assay, derivatives were evaluated for their antimicrobial properties against Mycobacterium tuberculosis. Several candidates exhibited potent activity with minimal cytotoxic effects on human cells, highlighting their therapeutic potential in treating tuberculosis.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer activity. Studies have demonstrated that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study showed that similar compounds displayed moderate to high anticancer efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Compounds with thiazole and benzothiazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives were effective at concentrations as low as 100 µg/mL, showcasing their potential as antibacterial agents .
Anticonvulsant Effects
There is emerging evidence that compounds related to this structure may exhibit anticonvulsant activity. In animal models, certain derivatives were tested for their ability to prevent seizures, showing effectiveness comparable to standard anticonvulsant medications. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various benzothiazole derivatives, including those similar to our compound. The results indicated significant cytotoxic effects on human leukemia cells, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing thiazole and benzothiazole derivatives for antimicrobial testing against common pathogens. The findings revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Benzothiazole Substituents
- Ethoxy vs. Methyl: 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () replaces the methyl group with ethoxy, increasing polarity and reducing logP. IR data show a C=O stretch at 1662 cm⁻¹, similar to the target compound, but the ethoxy group introduces a distinct ¹H-NMR signal at δ 4.1 (q, CH₂) . Methyl groups (as in the target compound) enhance metabolic stability compared to ethoxy, which may undergo oxidative dealkylation .
B. Heterocyclic Core Variations
- Triazole vs. Thiazole: 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () substitutes thiazole with triazole. Melting points for triazole derivatives (e.g., 180–182°C in ) are comparable to thiazole-based compounds, suggesting similar crystallinity .
C. Acetamide Modifications
- Sulfamoylphenyl vs. 4-Methylphenyl: Compounds like 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () feature a sulfamoyl group, introducing hydrogen-bond donors (NH₂) and increasing solubility. IR spectra show SO₂ stretches at 1382 cm⁻¹, absent in the target compound .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis involves sequential ring formation (benzothiazole and thiazole) followed by coupling reactions. Key steps include:
- Step 1 : Use polar aprotic solvents (e.g., DMF) for thiazole ring formation, with temperature control (60–80°C) to minimize side products .
- Step 2 : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, ensuring anhydrous conditions .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
- Yield Optimization : Adjust catalyst loading (e.g., 10 mol% Pd for cross-coupling) and monitor reaction progress via TLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm functional groups (e.g., sulfanyl at δ 3.5–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] at m/z 497.6) with electrospray ionization .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, focusing on hydrogen bonding patterns (e.g., N–H···S interactions) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., S. aureus DHFR) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (IC determination) with positive controls (e.g., Gefitinib for EGFR) .
- Antimicrobial Testing : Conduct broth microdilution (MIC values) per CLSI guidelines .
- Data Interpretation : Compare activity to reference compounds (e.g., 10 µM IC for benzothiazole derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data .
- Refinement in SHELXL : Apply restraints for disordered sulfur atoms and validate via R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to classify motifs (e.g., chains in π-π stacked thiazole rings) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups) and compare bioactivity .
- Computational Modeling : Perform docking (AutoDock Vina) using PDB targets (e.g., 1M17 for EGFR) to identify key interactions (e.g., acetamide carbonyl with Lys721) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Compare AMBER vs. CHARMM parameters for ligand flexibility in docking .
- Solvent Effects : Run MD simulations with explicit water models to account for solvation .
- Experimental Validation : Repeat assays under varied conditions (e.g., pH 7.4 vs. 6.5 for tumor microenvironment) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h; monitor via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .
- Photostability : Irradiate under ICH Q1B guidelines (UV-Vis, 320–400 nm) and assess degradation products .
Q. How can molecular docking guide the optimization of binding affinity?
- Methodological Answer :
- Active Site Mapping : Use GRID or SiteMap to identify hydrophobic pockets (e.g., benzothiazole binding to EGFR’s ATP pocket) .
- Ensemble Docking : Incorporate multiple receptor conformations (e.g., from NMR or MD) to account for flexibility .
- Post-Docking Analysis : Calculate MM-GBSA scores to rank poses and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
